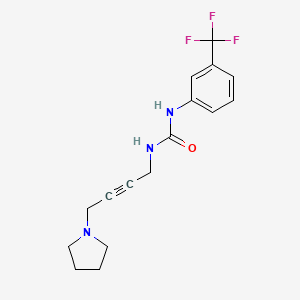
1-(4-(Pyrrolidin-1-yl)but-2-yn-1-yl)-3-(3-(trifluoromethyl)phenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-(Pyrrolidin-1-yl)but-2-yn-1-yl)-3-(3-(trifluoromethyl)phenyl)urea, also known as TAK-659, is a small molecule inhibitor that has gained attention in recent years due to its potential applications in scientific research. TAK-659 is a kinase inhibitor that targets the Bruton's tyrosine kinase (BTK) pathway, which is involved in the activation of B cells and the immune response. In
Scientific Research Applications
Synthetic Methodologies and Chemical Properties
- Association Studies and Quantum Chemical Calculations : Research conducted by Ośmiałowski et al. (2013) delved into the association of N-(pyridin-2-yl),N'-substituted ureas with 2-amino-1,8-naphthyridines and benzoates to understand the substituent effect on complexation, highlighting the significance of intramolecular hydrogen bonding in urea derivatives for complex formation (Ośmiałowski et al., 2013).
- Stereochemical Synthesis : Chen et al. (2010) described the stereoselective synthesis of an active metabolite of a potent PI3 kinase inhibitor, showcasing the application of synthetic strategies for the development of pharmacologically relevant molecules (Chen et al., 2010).
Molecular Interactions and Complexation
- Lithiation and Reactivity : Smith et al. (2013) investigated the lithiation of N-(pyridin-3-ylmethyl)pivalamide and related compounds, demonstrating the control over site of lithiation and subsequent reactivity towards electrophiles, which is crucial for the synthesis of complex organic molecules (Smith et al., 2013).
- Ion-Pair Binding : Research by Qureshi et al. (2009) focused on the synthesis of mixed N,S-donor 2-ureidopyridine ligands for ion-pair binding, illustrating the ligand's ability to bind metal ions and anions through coordination and hydrogen bonding, useful in developing sensors or separation agents (Qureshi et al., 2009).
Biological Evaluations and Potential Therapeutic Applications
- Anticancer Activity : Feng et al. (2020) synthesized and evaluated 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives for their antiproliferative activity against various cancer cell lines, identifying compounds with potential as BRAF inhibitors for cancer treatment (Feng et al., 2020).
- Pharmacokinetic Study : Zuo et al. (2020) developed an LC-MS/MS method for the quantitative analysis and pharmacokinetic study of ZCJ14, a novel diarylurea EGFR inhibitor, providing insight into the compound's bioavailability and supporting its further development as an anticancer agent (Zuo et al., 2020).
Properties
IUPAC Name |
1-(4-pyrrolidin-1-ylbut-2-ynyl)-3-[3-(trifluoromethyl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18F3N3O/c17-16(18,19)13-6-5-7-14(12-13)21-15(23)20-8-1-2-9-22-10-3-4-11-22/h5-7,12H,3-4,8-11H2,(H2,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBIGIQSQYVDWKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC#CCNC(=O)NC2=CC=CC(=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-ethyl-3,4,9-trimethyl-7-(4-methylbenzyl)-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2862944.png)
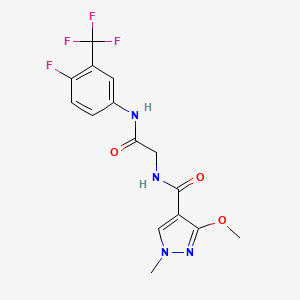
![3-[[1-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2862948.png)
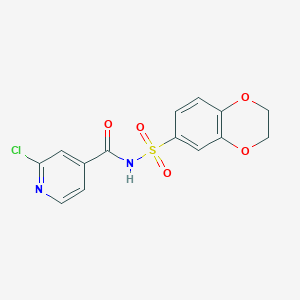
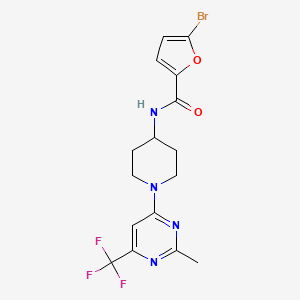
![(2,2-Difluorobenzo[d][1,3]dioxol-4-yl)hydrazine hydrochloride](/img/structure/B2862951.png)

![1-methyl-9-(3-methylphenyl)-3-(2-methylprop-2-enyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2862955.png)
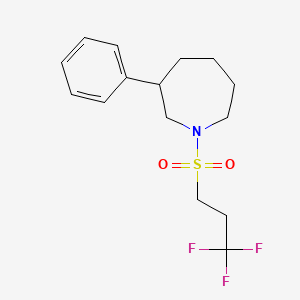
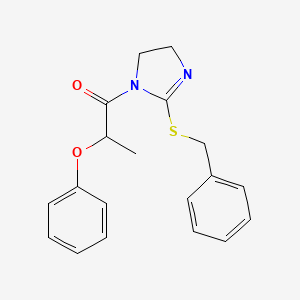
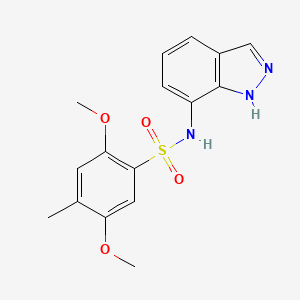

![2-{[(3-Bromobenzyl)amino]methyl}-4-chlorophenol](/img/structure/B2862962.png)

